Ethyl 5-methyl-3-(nitromethyl)hexanoate
Overview
Description
Pemetrexed (sodium salt hydrate) is a chemotherapy medication primarily used for the treatment of pleural mesothelioma and non-small cell lung cancer. It is a folate antimetabolite that inhibits several key enzymes involved in folate metabolism and DNA synthesis, thereby preventing the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pemetrexed (sodium salt hydrate) involves the reaction of pemetrexed diacid with sodium cations under anhydrous conditions. This process can yield either the amorphous or hemipentahydrate form of pemetrexed disodium .
Industrial Production Methods: Industrial production of pemetrexed (sodium salt hydrate) focuses on achieving high purity and stability. The process involves optimizing reaction conditions to produce stable amorphous pemetrexed disodium and the hemipentahydrate form. Analytical methods such as high-performance liquid chromatography and gas chromatography are used to ensure chemical purity and monitor residual solvents .
Chemical Reactions Analysis
Types of Reactions: Pemetrexed (sodium salt hydrate) undergoes various chemical reactions, including:
Oxidation: Pemetrexed can be oxidized under specific conditions, although this is not a primary reaction pathway.
Reduction: Reduction reactions are less common for pemetrexed.
Substitution: Pemetrexed can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of pemetrexed with modified functional groups .
Scientific Research Applications
Pemetrexed (sodium salt hydrate) has a wide range of scientific research applications:
Mechanism of Action
Pemetrexed (sodium salt hydrate) exerts its effects by inhibiting multiple folate-dependent enzymes involved in purine and pyrimidine synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By disrupting these metabolic processes, pemetrexed prevents DNA synthesis and cell replication, leading to the death of rapidly dividing cancer cells .
Comparison with Similar Compounds
Methotrexate: Another folate antimetabolite used in chemotherapy. It primarily inhibits dihydrofolate reductase.
Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer.
Pralatrexate: A folate analog that targets dihydrofolate reductase and is used for treating peripheral T-cell lymphoma.
Uniqueness of Pemetrexed: Pemetrexed is unique due to its multi-targeted mechanism of action, inhibiting several key enzymes in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors, including non-small cell lung cancer and pleural mesothelioma .
Properties
IUPAC Name |
ethyl 5-methyl-3-(nitromethyl)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHHVAYLSGONPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560647 | |
Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128013-65-0 | |
Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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